molecular formula C21H24BrClN2O3S B298208 N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide

Cat. No. B298208
M. Wt: 499.8 g/mol
InChI Key: XVTSZCBYKFCLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide, commonly known as BCGC, is a small molecule drug that has been synthesized and studied for its potential therapeutic applications. BCGC belongs to the class of drugs known as glycine transporter inhibitors, which have been shown to have promising effects in treating various neurological disorders.

Mechanism of Action

The mechanism of action of BCGC involves the inhibition of glycine transporters, specifically the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its availability for neuronal signaling. By inhibiting GlyT1, BCGC increases the availability of glycine, leading to enhanced NMDA receptor activation and modulation of neuronal activity.
Biochemical and Physiological Effects:
BCGC has been shown to have several biochemical and physiological effects, including modulation of neuronal activity, enhancement of synaptic plasticity, and reduction of neuroinflammation. In preclinical studies, BCGC has been shown to improve cognitive function and reduce seizure activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of BCGC as a research tool is its specificity for GlyT1, which allows for targeted modulation of glycine levels in the brain. However, one limitation of BCGC is its relatively low potency, which may require higher concentrations for effective inhibition of GlyT1.

Future Directions

There are several future directions for research on BCGC and its potential therapeutic applications. One area of interest is the development of more potent GlyT1 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the efficacy of BCGC in treating various neurological disorders in humans. Finally, the potential role of BCGC in modulating neuroinflammation and oxidative stress is an area of ongoing research.

Synthesis Methods

The synthesis of BCGC involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to form N-(cyclohexylsulfonyl)-4-bromobenzenamine. This intermediate is then reacted with 4-chlorobenzylamine to form N-(4-chlorobenzyl)-N-(cyclohexylsulfonyl)-4-bromobenzenamine. Finally, the addition of glycine methyl ester hydrochloride and triethylamine leads to the formation of BCGC.

Scientific Research Applications

BCGC has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and schizophrenia. It has been shown to inhibit the uptake of glycine, an important neurotransmitter in the brain, leading to increased glycine levels and modulation of neuronal activity.

properties

Product Name

N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide

Molecular Formula

C21H24BrClN2O3S

Molecular Weight

499.8 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C21H24BrClN2O3S/c22-17-8-12-20(13-9-17)29(27,28)25(19-4-2-1-3-5-19)15-21(26)24-14-16-6-10-18(23)11-7-16/h6-13,19H,1-5,14-15H2,(H,24,26)

InChI Key

XVTSZCBYKFCLDW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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